N-mesityl-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
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Overview
Description
“N-mesityl-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide” is a chemical compound with the linear formula C19H19N3O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The compound has a molecular weight of 321.382 . It contains a quinazolinyl group attached to a mesityl group and an acetamide group .Physical And Chemical Properties Analysis
The compound has a linear formula of C19H19N3O2 and a molecular weight of 321.382 . Other physical and chemical properties are not available in the current resources .Scientific Research Applications
Anticonvulsant Activity
Compounds structurally related to N-mesityl-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide have been synthesized and evaluated for anticonvulsant activities. Notably, derivatives like N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide showed significant anticonvulsant activity, suggesting potential applications in developing new treatments for epilepsy and related seizure disorders (Nath et al., 2021).
Antiallergic Agents
Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides has identified compounds with potent antiallergic properties. These findings highlight the possibility of developing novel antiallergic medications based on similar chemical structures, with certain derivatives demonstrating efficacy in inhibiting histamine release and IL-4 production, marking them as candidates for treating allergic reactions (Menciu et al., 1999).
Antimicrobial Activity
Derivatives like 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide have shown promising antibacterial and antifungal activities, indicating the potential for developing new antimicrobial agents. This suggests that compounds with similar structural features could be explored further for their antimicrobial properties, offering new avenues in the fight against infectious diseases (Debnath & Ganguly, 2015).
Photothermal Isomerization
Research on N,C-chelate organoboron compounds closely related in structure to this compound has uncovered their photo-thermal isomerization properties. These findings could inform the development of materials and compounds for optical storage and other photonic applications, highlighting the versatility of such chemical structures in scientific research (Amarne et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O2S/c1-16-9-11-20(12-10-16)32-27(34)26-25(21-7-5-6-8-22(21)29-26)31-28(32)35-15-23(33)30-24-18(3)13-17(2)14-19(24)4/h5-14,29H,15H2,1-4H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCIVJDXIAIUMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=C(C=C(C=C5C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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